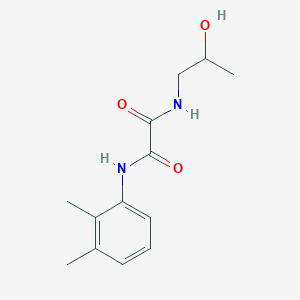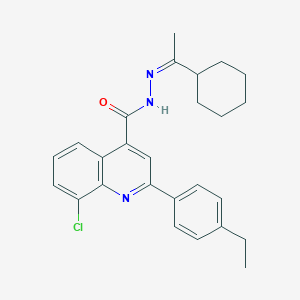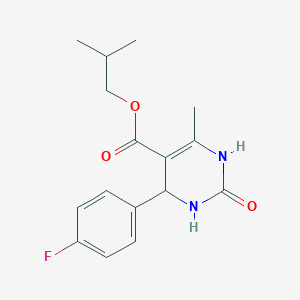
N-(2,4-difluorophenyl)-N'-3-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-3-pyridinylurea, also known as DFP-PU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFP-PU is a potent inhibitor of several receptor tyrosine kinases, making it a promising candidate for the treatment of various diseases.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several receptor tyrosine kinases, including VEGFR-2, FGFR-1, and PDGFR-β, which play a crucial role in tumor angiogenesis and proliferation. This compound has also been investigated for its potential use in the treatment of diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
N-(2,4-difluorophenyl)-N'-3-pyridinylurea inhibits receptor tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of angiogenesis and tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on tumor growth and angiogenesis in animal models. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
One advantage of N-(2,4-difluorophenyl)-N'-3-pyridinylurea is its potency as a receptor tyrosine kinase inhibitor. It has been shown to have IC50 values in the nanomolar range for several kinases. However, its potency also presents a limitation, as it may have off-target effects on other kinases. Additionally, this compound is relatively insoluble in water, which can make it challenging to use in certain experimental settings.
将来の方向性
N-(2,4-difluorophenyl)-N'-3-pyridinylurea has several potential future directions for research. One area of interest is its use in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more soluble analogs of this compound, which could improve its efficacy in certain experimental settings. Additionally, further investigation is needed to understand the effects of this compound on normal cells and tissues, as well as its potential for off-target effects on other kinases.
合成法
The synthesis of N-(2,4-difluorophenyl)-N'-3-pyridinylurea involves the reaction of 2,4-difluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of urea. The reaction is carried out in the presence of a catalyst, typically potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-3-4-11(10(14)6-8)17-12(18)16-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJVROKZJTJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4941103.png)
![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)
![2-iodo-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4941113.png)

![4-{2,5-dimethyl-3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4941129.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4941141.png)


![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B4941187.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4941195.png)
